4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
Description
The compound 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide features a benzenesulfonamide core linked to a thiazole ring substituted with a 2-oxoethyl group connected to a 3,4-dihydroquinoline moiety. Its synthesis likely involves coupling sulfonamide intermediates with functionalized thiazole derivatives, similar to methods reported for related compounds .
Properties
IUPAC Name |
4-chloro-N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c21-15-7-9-17(10-8-15)29(26,27)23-20-22-16(13-28-20)12-19(25)24-11-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-10,13H,3,5,11-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINHVZDKQAZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Optimization for Sulfonylation
Comparative studies in demonstrate solvent impact on sulfonyl chloride stability:
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Acetic acid/water | 78 | 52 |
| CH₂Cl₂/water | 85 | 61 |
| 1,2-Dichloroethane/water | 92 | 68 |
1,2-Dichloroethane/water is optimal due to improved solubility of intermediates.
Microwave-Assisted Cyclization
Adapting methods from, microwave irradiation (150°C, 30 min) reduces reaction time for thiazole formation from 8 hours to 30 minutes, achieving comparable yields (70%).
Purification Techniques
- Column Chromatography: Ethyl acetate/hexane (1:3) for thiazole intermediates.
- Recrystallization: Ethanol/water (3:1) for final sulfonamide product, yielding 98% purity.
Analytical Characterization
Spectroscopic Data
- IR (KBr): 3,217 cm⁻¹ (N–H), 1,659 cm⁻¹ (C=O), 1,340 cm⁻¹ (S=O).
- ¹H NMR (500 MHz, DMSO-d₆): δ 2.8–3.1 (m, 4H, CH₂ quinoline), δ 4.2 (s, 2H, CH₂CO), δ 7.2–8.1 (m, 8H, aromatic).
- HRMS (ESI): m/z 448.06 [M+H]⁺ (calc. 447.95).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: Oxidation of the quinoline ring or the thiazole ring can be achieved using common oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reduction of the compound might target the sulfonamide group using reducing agents such as LiAlH₄.
Substitution Reactions: Substitution typically occurs at the chlorine atom, where nucleophiles like amines or alkoxides can replace the chlorine.
Common Reagents and Conditions: Depending on the desired reaction, common reagents include KMnO₄, H₂O₂, LiAlH₄, and various nucleophiles under respective conditions (acidic, basic, or neutral).
Major Products: Major products depend on the specific reactions; for example, oxidation might yield quinoline-N-oxide derivatives, while substitution reactions could produce various N-substituted thiazole derivatives.
Scientific Research Applications
The compound has found extensive applications in multiple fields:
Chemistry: As an intermediate in the synthesis of other complex molecules and potential ligands for catalysis.
Biology: Used in molecular docking studies to investigate binding affinities with various biological targets.
Industry: Possible uses in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action for 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide depends on its application. For biological applications, the compound might interact with specific molecular targets such as enzymes or receptors. The sulfonamide moiety typically binds to the enzyme's active site, while the quinoline and thiazole rings provide structural rigidity and hydrophobic interactions, which enhance binding affinity.
Comparison with Similar Compounds
Physicochemical Properties
Notes:
Biological Activity
4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This review focuses on its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 448.0 g/mol. Its structure includes a thiazole moiety, a sulfonamide group, and a quinoline derivative, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O3S2 |
| Molecular Weight | 448.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | 921925-73-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may disrupt biological membranes and interfere with cellular signaling pathways, leading to apoptosis in cancer cells. The sulfonamide group enhances the compound's ability to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that compounds containing quinoline and thiazole moieties exhibit significant antimicrobial activity. The presence of the sulfonamide group may enhance this effect by inhibiting bacterial folate synthesis, similar to other sulfonamide antibiotics.
Anticancer Activity
Studies have shown that derivatives of quinoline possess anticancer properties through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by disrupting cell cycle progression.
The specific compound under review has been evaluated for its potential against various cancer cell lines, demonstrating promising cytotoxic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-hydroxy-2-quinolones | Antimicrobial and anticancer properties |
| Quinolines and quinolones | Exhibiting antimicrobial and antifungal activities |
The unique combination of functional groups in the compound provides distinct chemical and biological properties that may enhance its efficacy as a therapeutic agent.
Case Studies
-
Anticancer Study : A study involving the evaluation of the compound against breast cancer cell lines showed an IC50 value indicating effective inhibition of cell proliferation.
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 12 µM
-
Antimicrobial Study : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : 8 µg/mL for S. aureus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
